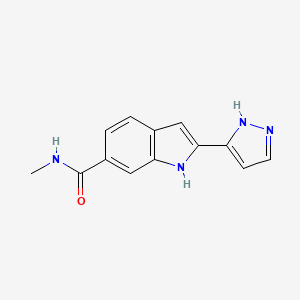![molecular formula C10H9FO2 B14211742 1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone is an organic compound characterized by the presence of an oxirane (epoxide) ring and a fluorophenyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone typically involves the reaction of 4-fluorophenylacetic acid with an appropriate oxidizing agent to form the corresponding epoxide. Common synthetic routes include:
Epoxidation of Alkenes: Using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired epoxide.
Industrial Production: Large-scale production may involve the use of catalytic systems to enhance yield and selectivity, often employing metal catalysts like titanium or molybdenum complexes.
Chemical Reactions Analysis
1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols or other oxygenated products.
Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Scientific Research Applications
1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone involves its interaction with various molecular targets:
Epoxide Ring Opening: The reactive epoxide ring can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules.
Molecular Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone can be compared with other similar compounds:
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H9FO2/c1-6(12)9-10(13-9)7-2-4-8(11)5-3-7/h2-5,9-10H,1H3/t9-,10+/m0/s1 |
InChI Key |
DOMIWCJLYGMIMX-VHSXEESVSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@H](O1)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=O)C1C(O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


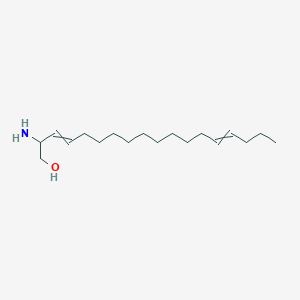
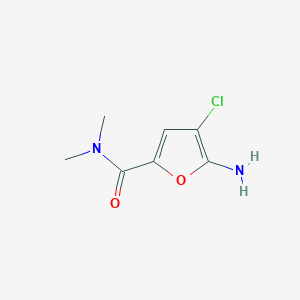


![Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]-](/img/structure/B14211679.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
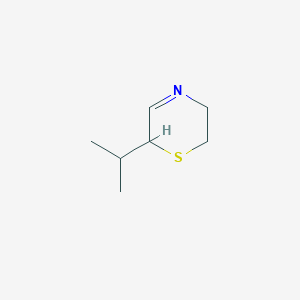
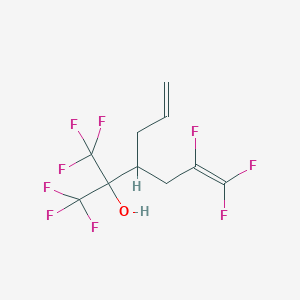
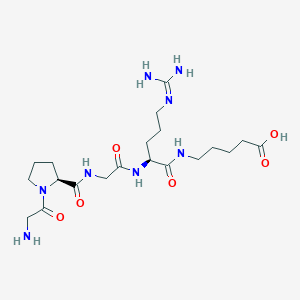
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
